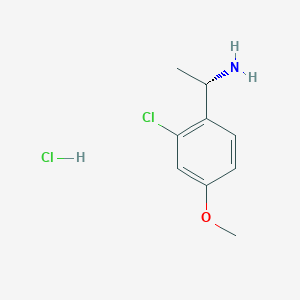

5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives, such as 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, have been increasingly studied for their potential in treating various types of cancer. These compounds can interfere with the signaling pathways that cancer cells use to grow and divide, potentially leading to new therapeutic strategies .

Microbial Infections

The antimicrobial properties of indole derivatives make them valuable in the development of new antibiotics. Their ability to disrupt bacterial cell processes offers a promising avenue for treating infections, especially in the face of rising antibiotic resistance .

Neurological Disorders

Research has indicated that indole derivatives can play a role in the treatment of neurological disorders. By modulating neurotransmitter systems, they may offer therapeutic benefits for conditions such as depression, anxiety, and Parkinson’s disease .

Anti-inflammatory Applications

The anti-inflammatory activity of indole derivatives is another area of interest. These compounds can inhibit the production of pro-inflammatory cytokines, providing a potential mechanism for treating inflammatory diseases .

Antiviral Therapies

Indole derivatives have shown promise as antiviral agents. They can inhibit the replication of viruses within host cells, which is crucial for the development of treatments for viral infections like hepatitis C .

Synthetic Methodology

The synthesis of indole derivatives, including 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, is a significant field of study in organic chemistry. Developing novel synthetic routes for these compounds is essential for their application in medicinal chemistry and drug development .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reaction of 5-bromo-2,3-dihydro-1H-inden-1-one with methylamine followed by reduction with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "5-bromo-2,3-dihydro-1H-inden-1-one", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromo-2,3-dihydro-1H-inden-1-one is reacted with excess methylamine in ethanol at reflux temperature to form 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine.", "Step 2: The resulting amine is then reduced with sodium borohydride in methanol at room temperature to form 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine.", "Step 3: The amine is then quaternized with hydrochloric acid in ethanol at reflux temperature to form 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride." ] } | |

Número CAS |

2301851-25-0 |

Nombre del producto |

5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |

Fórmula molecular |

C10H13BrClN |

Peso molecular |

262.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.